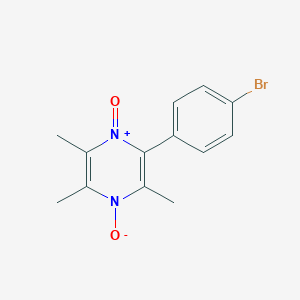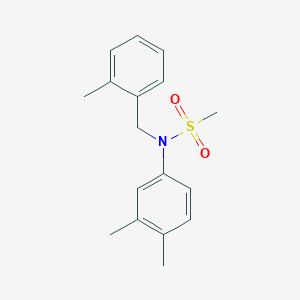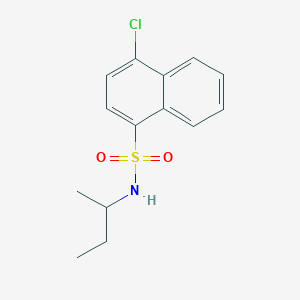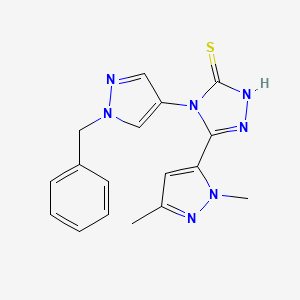
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
Descripción general
Descripción
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, also known as TBN-1, is a synthetic compound that has been extensively studied for its potential applications in various fields. This molecule possesses interesting properties that make it a valuable tool for scientific research, including its ability to act as a redox mediator and its potential as a fluorescent probe. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide as a redox mediator involves the transfer of electrons between the electrode surface and the analyte. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can accept or donate electrons depending on the redox potential of the analyte, which allows for the detection of various biological molecules.
As a fluorescent probe, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide undergoes a PET process when excited by light. The excited state of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can interact with nearby molecules, which causes a change in the fluorescence intensity. This property has been utilized for the detection of metal ions and ROS in cells.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide. However, studies have shown that 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is non-toxic to cells and can be used for live-cell imaging. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has also been shown to have low cytotoxicity and genotoxicity, which makes it a promising tool for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has several advantages for lab experiments, including its ability to act as a redox mediator and its potential as a fluorescent probe. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is also non-toxic to cells and has low cytotoxicity and genotoxicity, which makes it a safe tool for biological applications.
However, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has limitations as well. The synthesis of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is complex and requires the use of hazardous chemicals such as hydrogen peroxide. Additionally, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has limited solubility in water, which can make it difficult to work with in biological systems.
Direcciones Futuras
For research include the development of new synthetic methods and the exploration of new applications in biological systems.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has been widely used in scientific research due to its unique properties. One of the primary applications of 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide is as a redox mediator in electrochemical studies. 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide can act as an electron shuttle between the electrode surface and the analyte, which allows for the detection of various biological molecules such as glucose, dopamine, and hydrogen peroxide.
2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide also has potential as a fluorescent probe due to its ability to undergo a photoinduced electron transfer (PET) process. This property has been utilized for the detection of various metal ions such as copper, iron, and zinc. Additionally, 2-(4-bromophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide has been used as a probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-9(2)16(18)13(10(3)15(8)17)11-4-6-12(14)7-5-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGIWHRQDTYBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)
![5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4670749.png)
![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)

![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)



